4'-Piperidinoacetophenone

Catalog No.
S704355
CAS No.
10342-85-5
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Piperidinoacetophenone

CAS Number

10342-85-5

Product Name

4'-Piperidinoacetophenone

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanone

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

JCMZZYSPSGHBNM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2

Precursor for Drug Discovery

4'-Piperidinoacetophenone serves as a valuable building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications. Its reactive ketone group and the piperidine ring allow for further chemical modifications, leading to diverse drug candidates. Studies have explored its use in creating derivatives targeting various therapeutic areas, including:

  • Neurological disorders

    Research has investigated the potential of 4'-piperidinoacetophenone derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].

  • Anticancer agents

    Scientists have explored the development of novel anticancer drugs using 4'-piperidinoacetophenone as a starting material [].

  • Antimicrobial compounds

    Studies have examined the synthesis of antimicrobial agents with 4'-piperidinoacetophenone as a core structure [].

These are just a few examples, and ongoing research continues to explore the potential of 4'-piperidinoacetophenone in creating new therapeutic agents.

Synthetic Intermediate for Organic Chemistry Research

4'-Piperidinoacetophenone's chemical properties make it a valuable intermediate in various organic synthesis reactions. Researchers utilize it for:

  • Claisen-Schmidt Condensation

    This reaction allows the formation of new carbon-carbon bonds, leading to the creation of diverse organic compounds [].

  • Alkylation and Acylation Reactions

    The reactive ketone group of 4'-piperidinoacetophenone enables further functionalization through alkylation and acylation reactions, expanding the range of accessible molecules [].

4'-Piperidinoacetophenone is an organic compound with the molecular formula C₁₃H₁₇NO. It features a piperidine ring attached to an acetophenone moiety, making it structurally unique and versatile in various chemical applications. The compound is known for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceuticals. It is soluble in organic solvents and has been studied for its reactivity and interactions with other chemical species .

There is no current information available on the mechanism of action of 4'-Piperidinoacetophenone.

As information on 4'-Piperidinoacetophenone is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. Here are some general safety considerations:

  • Potential toxicity: Aromatic amines can have varying degrees of toxicity. Without specific data, it's advisable to assume potential harm if ingested, inhaled, or absorbed through the skin.
  • Flammability: The presence of the aromatic ring suggests some flammability. Always handle unknown compounds with proper fire safety precautions.
, including:

  • Claisen-Schmidt Condensation: This reaction occurs when 4'-piperidinoacetophenone reacts with substituted benzaldehydes in the presence of sodium hydroxide and aluminum oxide, often facilitated by microwave irradiation. This method enhances the yield and efficiency of the reaction .
  • Formation of Oximes: The compound can be converted into oxime derivatives, which exhibit varying biological activities. For instance, 4'-piperidinoacetophenone oxime has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 130 µM, while not affecting COX-2 activity .

Research indicates that 4'-piperidinoacetophenone and its derivatives possess significant biological activities. Notably, its oxime form has demonstrated anti-inflammatory properties by inhibiting COX-1 activity, which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases . Additionally, the compound's structure allows for modifications that can enhance its pharmacological effects.

Several synthesis methods have been developed for 4'-piperidinoacetophenone:

  • Direct Synthesis: The compound can be synthesized through the reaction of piperidine with acetophenone under specific conditions, often involving catalysts to facilitate the reaction.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields when synthesizing 4'-piperidinoacetophenone from various precursors .
  • Formation of Oximes: As mentioned earlier, converting 4'-piperidinoacetophenone to its oxime form involves reacting it with hydroxylamine hydrochloride under acidic conditions .

4'-Piperidinoacetophenone finds applications in various fields:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs, particularly those targeting inflammatory conditions due to its biological activity.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Research: Its derivatives are studied for their potential use in developing new therapeutic agents.

Interaction studies involving 4'-piperidinoacetophenone primarily focus on its biological activity. Research has shown that its oxime derivative can selectively inhibit COX-1 without affecting COX-2, indicating a degree of specificity that could be advantageous for drug development targeting inflammatory pathways . Additionally, studies on its interactions with other chemical species reveal its potential as a ligand in coordination chemistry.

Several compounds share structural similarities with 4'-piperidinoacetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4'-MorpholinoacetophenoneMorpholine ring instead of piperidineExhibits different anti-inflammatory activities
4'-AminobenzylacetophenoneAmino group substitutionPotentially higher reactivity in nucleophilic substitutions
4'-HydroxyacetophenoneHydroxyl group on the phenyl ringIncreased solubility and hydrogen bonding capabilities

Uniqueness of 4'-Piperidinoacetophenone

The uniqueness of 4'-piperidinoacetophenone lies in its piperidine moiety combined with the acetophenone structure. This combination not only enhances its reactivity but also contributes to its specific biological activities. The ability to form various derivatives while retaining significant pharmacological properties makes it a valuable compound in medicinal chemistry compared to its analogs.

XLogP3

3.1

LogP

3.13 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10342-85-5

Wikipedia

4'-Piperidinoacetophenone

Dates

Modify: 2023-08-15

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